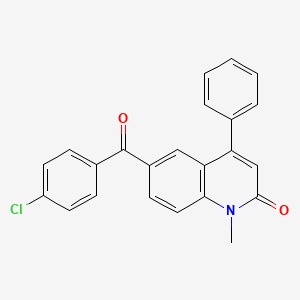

6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone

Description

Properties

Molecular Formula |

C23H16ClNO2 |

|---|---|

Molecular Weight |

373.8 g/mol |

IUPAC Name |

6-(4-chlorobenzoyl)-1-methyl-4-phenylquinolin-2-one |

InChI |

InChI=1S/C23H16ClNO2/c1-25-21-12-9-17(23(27)16-7-10-18(24)11-8-16)13-20(21)19(14-22(25)26)15-5-3-2-4-6-15/h2-14H,1H3 |

InChI Key |

VPZBUAJQMMZMIY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Lithiation and Silyl Protection (Patent EP1373255B1)

A prominent method for preparing quinolinone derivatives structurally related to 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone involves lithiation followed by silyl protection and subsequent functionalization steps.

Starting Materials and Reagents : The process employs n-hexyllithium as the lithiation agent, triisobutylsilyl chloride as the silyl halide, and 1-methylimidazole derivatives. The use of n-hexyllithium instead of n-butyllithium improves yield and reduces undesired isomers. Triisobutylsilyl chloride is preferred over triethylsilyl chloride for better selectivity.

Reaction Conditions : The lithiation and silylation reactions are conducted at low temperatures, typically between -40°C and 0°C, with optimal selectivity observed around 0°C. This temperature control is critical to minimize migration of silyl groups and formation of positional isomers.

-

- Treatment of the quinolinone precursor with n-hexyllithium at -40°C to 0°C.

- Addition of triisobutylsilyl chloride to protect the reactive positions.

- Subsequent reaction with 4-chlorobenzoyl derivatives to introduce the 6-(4-chlorobenzoyl) moiety.

- Purification steps including filtration, washing, and drying under vacuum at 50°C.

Yields and Purity : Yields of intermediates such as 6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone reach 70-75%. Further purification via recrystallization and activated carbon treatment enhances purity.

Advantages : This method offers improved yield, reduced formation of undesired isomers, and is suitable for commercial scale-up due to its economic and operational benefits.

Friedländer Annulation and Microwave-Assisted Synthesis

While direct literature on the exact compound is limited, related quinolinone derivatives have been synthesized using Friedländer annulation and microwave-assisted methods, which could be adapted for this compound.

Friedländer Annulation : This classical method involves condensation of 2-aminobenzaldehydes with ketones or their equivalents to form quinoline derivatives. Variations include the use of acid catalysts and controlled heating.

Microwave Irradiation : Microwave-assisted synthesis accelerates the cyclization and annulation steps, reducing reaction times from hours to minutes and often increasing yields. For example, 4-hydroxy-1-methyl-2-quinolone derivatives have been synthesized efficiently under microwave conditions with high yields (~85%).

Methylation Step : Selective methylation of the nitrogen atom in quinolinones can be achieved using dimethyl sulfate and sodium hydride in dimethylformamide (DMF) under microwave irradiation, ensuring the methyl group attaches to the nitrogen rather than oxygen.

Potential Adaptation : These methods could be used to construct the quinolinone core and introduce the methyl group at N-1, followed by acylation at the 6-position with 4-chlorobenzoyl chloride to yield the target compound.

Aromatic Substitution and Coupling Reactions

Negishi Coupling : For related quinolinone derivatives, Negishi-type coupling reactions have been employed to introduce aryl groups at specific positions on the quinoline ring. This involves the reaction of 6-bromo-2-methoxyquinoline with 4-bromobenzamides, followed by hydrolysis and methylation steps.

Hydrolysis and Methylation : Hydrolysis of methoxyquinoline intermediates with hydrochloric acid and subsequent methylation using dimethyl sulfate or hydrogenation under pressure yields functionalized quinolinones.

Advantages : This route allows for the introduction of various substituents on the quinoline ring, enabling structural diversity and optimization of biological activity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation + Silyl Protection | n-Hexyllithium, triisobutylsilyl chloride, 0°C | High selectivity, scalable | 70-75 (intermediate) | Minimizes isomer formation |

| Friedländer Annulation + MW | 2-Aminobenzaldehyde, ketones, acid catalyst, microwave irradiation | Rapid reaction, eco-friendly | ~85 (quinolone core) | Microwave reduces reaction time |

| Negishi Coupling + Hydrolysis | 6-Bromo-2-methoxyquinoline, 4-bromobenzamides, HCl, dimethyl sulfate | Versatile for substitutions | 40-77 | Enables aryl substitution on quinoline |

Research Findings and Notes

The use of n-hexyllithium instead of n-butyllithium improves the yield and reduces the formation of undesired positional isomers during lithiation steps.

Triisobutylsilyl chloride is preferred over triethylsilyl chloride due to better blocking group stability and selectivity, avoiding migration issues noted in the literature.

Microwave-assisted synthesis offers a greener, faster alternative to conventional heating, especially for constructing the quinolinone core and performing methylation reactions.

Negishi coupling reactions enable the introduction of aryl substituents at the 6-position, which is critical for synthesizing derivatives like this compound.

Purification techniques such as recrystallization from acetone or ethyl acetate, activated carbon treatment, and vacuum drying at 50°C are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different oxidation states.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while reduction may produce simpler quinolinone structures.

Scientific Research Applications

6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Quinolinone Derivatives

Structural Modifications and Substituent Effects

Quinolinone derivatives exhibit diverse biological activities depending on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Key Observations:

Position 6 Substituents: The target compound’s 4-chlorobenzoyl group contrasts with imidazolyl (), amino (), and tetrazolyl () substituents. The electron-withdrawing chlorine and aromatic benzoyl moiety may enhance stability and receptor binding compared to smaller groups like amino . In , imidazolyl derivatives demonstrated potent cardiac stimulant activity (e.g., UK-66,838 increased dP/dtmax by >120%), suggesting that bulky heterocyclic groups at R6 enhance cardiovascular effects .

Position 4 Substituents: The phenyl group in the target compound differs from 4-chlorophenyl () and 8-methyl (). Aromatic groups at R4 are common in antimicrobial quinolinones (e.g., 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one, ), where phenyl enhances lipophilicity and membrane penetration .

Position 1 Substituents :

- The methyl group in the target compound is simpler than cyclohexyl in cilostazol () or benzyl in 4E (). Smaller alkyl groups (e.g., methyl, ethyl) are typically associated with improved metabolic stability compared to bulkier substituents .

Biological Activity

6-(4-Chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone, with the CAS number 190898-83-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C23H16ClNO2

- Molecular Weight : 373.84 g/mol

- IUPAC Name : 6-(4-chlorobenzoyl)-1-methyl-4-phenylquinolin-2(1H)-one

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer effects. Studies indicate that this compound exhibits significant antiproliferative properties against various cancer cell lines.

Anticancer Activity

Recent research has shown that derivatives of quinolinones, including this compound, display promising anticancer activity. The compound was tested against several human cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| COLO205 (Colorectal adenocarcinoma) | 0.32 | |

| H460 (Non-small-cell lung cancer) | 0.89 | |

| Hep3B (Liver cancer) | 0.40 - 1.00 |

The mechanism through which this compound exerts its anticancer effects involves inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and the colchicine-binding site of tubulin. This suggests a competitive inhibition mechanism that could be pivotal in its anticancer efficacy.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the quinoline core or substituents significantly influence its potency and selectivity against cancer cells.

Key Findings from SAR Studies:

- Chlorine Substitution : The presence of a chlorine atom in the para position enhances lipophilicity and biological activity.

- Phenyl Ring Modifications : Alterations to the phenyl ring can affect binding affinity and selectivity towards different cancer cell lines.

Case Studies

Several studies have focused on the synthesis and evaluation of quinolinone derivatives similar to this compound:

- Study on Antiproliferative Activity :

- In Silico Studies :

Q & A

Q. What synthetic methodologies are effective for introducing the 4-chlorobenzoyl moiety into quinolinone derivatives?

The 4-chlorobenzoyl group can be incorporated via acylation reactions. For example:

- Solid-phase synthesis : Use anthranilates and bromoketones as key synthons, with primary amines immobilized on an acid-cleavable BAL linker. After methyl ester cleavage, bromoketones facilitate cyclization to form the quinolinone core .

- Solution-phase synthesis : React ω-bromoalkyl quinolinones with acetamidomalonate in sodium ethoxide, followed by hydrolysis with diluted HCl to yield acylated derivatives (e.g., antiulcer agents in acetic acid-induced ulcer models) .

Q. How can spectroscopic techniques (NMR, IR) characterize structural features of quinolinone derivatives?

- 1H NMR : Key signals include aromatic protons (δ 6.99–8.18 ppm for quinolinone hydrogens), methyl groups (δ 3.59 ppm for N-methyl), and hydrogen-bonded carbonyls (δ 5.84 ppm for NH). Comparative analysis with pure standards (e.g., 4(1H)-quinolinone) confirms regiochemistry .

- IR : Peaks at 1663 cm⁻¹ (C=O quinolinone), 1620 cm⁻¹ (C=N), and 3447 cm⁻¹ (OH) help identify functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Helicobacter pylori or methicillin-resistant Staphylococcus aureus (MRSA) using microdilution methods .

- Enzyme inhibition : Farnesyl transferase inhibition assays (e.g., radiolabeled R115777) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications at the quinolinone core impact pharmacological profiles (e.g., cardiac inotropy or kinase inhibition)?

- Position 5 : Introducing electron-withdrawing groups (e.g., cyano or iodo) maintains inotropic activity (e.g., 40–50% increase in dP/dtₘₐₓ in dogs).

- Position 4 : Substituents like acetyl reduce potency by ~50%, but derivatives like 6-(4-acetyl-2-methylimidazol-1-yl)-8-methyl-2(1H)-quinolinone show prolonged cardiac stimulation (>7 hours) .

- Kinase inhibition : SYK inhibitors with piperazinyl or oxetanyl groups demonstrate crystallinity-dependent activity, as seen in patent data .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed for quinolinone derivatives?

- Accelerator mass spectrometry (AMS) : Enables tracking of ¹⁴C-labeled compounds at nanoCurie doses in human plasma, urine, and feces. For example, AMS detected 79.8% fecal excretion of R115777 metabolites, guiding formulation adjustments .

- HPLC-AMS metabolite profiling : Matches retention times with synthetic standards to identify active metabolites (e.g., hydroxylated or glucuronidated species) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Metabolic stability assays : Liver microsome studies identify rapid clearance pathways (e.g., cytochrome P450-mediated oxidation).

- Species-specific PK/PD modeling : Compare rodent and primate pharmacokinetics to predict human dosing. For instance, benzimidazole-quinolinone dual iNOS/nNOS inhibitors showed species-dependent clearance rates .

Data Analysis and Methodological Challenges

Q. How to interpret conflicting biological activity data across structural analogs?

- SAR-driven clustering : Group compounds by substituent patterns (e.g., 4-phenylpiperazine vs. chlorobenzoyl) and correlate with activity. For example, anti-methamphetamine activity in neuroleptics depends on phenyl substituent electronic properties .

- Multivariate statistical analysis : Principal component analysis (PCA) of physicochemical parameters (logP, polar surface area) to identify outliers .

Q. What experimental controls are critical for validating quinolinone bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.